BenchChemオンラインストアへようこそ!

Buclosamide

Dermatomycoses Topical antifungal Clinical trial

Buclosamide (CAS 575-74-6) is a distinctive halogenated salicylamide with a 4-chloro, N-butyl substitution pattern that delivers measurable stability and potency advantages over generic salicylamides. Supported by clinical evidence of 93.2% response rates across multiple dermatomycoses, and head-to-head veterinary data proving Jadit-H superiority over salicylic acid monotherapy, this compound is the validated benchmark for topical antifungal R&D, SAR studies, and reference-standard preparation. Available in research-grade purity with full analytical documentation.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 575-74-6
Cat. No. B1193894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuclosamide
CAS575-74-6
Synonymsuclosamide
jadit
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=C(C=C(C=C1)Cl)O
InChIInChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-5-4-8(12)7-10(9)14/h4-5,7,14H,2-3,6H2,1H3,(H,13,15)
InChIKeyZGJHIFYEQJEUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buclosamide (CAS 575-74-6): Procurement-Ready Identity and Comparative Antifungal Profile


Buclosamide (CAS 575-74-6), chemically N-butyl-4-chloro-2-hydroxybenzamide, is a halogenated salicylamide derivative classified as a topical antimycotic agent [1]. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol [2]. Buclosamide is indicated for the treatment of dermatomycoses, including tinea corporis, tinea barbae, tinea cruris, tinea pedis, and superficial Candida infections [3]. The compound is a structural derivative of salicylic acid, distinguished by a chlorine atom at the 4-position and an N-butyl amide substitution, which confers its specific physicochemical and antifungal properties [4].

Why Generic Substitution Fails: Buclosamide's Distinctive Position Among Halogenated Salicylamides


Within the halogenated salicylamide class, compounds cannot be considered interchangeable due to significant variance in substituent effects, resulting in divergent antifungal spectra, physicochemical properties, and safety profiles. Comparative studies of salicylamide derivatives reveal that specific halogen substitutions and amide modifications dramatically alter in vitro antifungal potency, with some derivatives exhibiting high activity (MIC ≤ 7.8 µmol/L) while the majority demonstrate weak efficacy [1]. Additionally, halogenated salicylanilides as a class are associated with photoallergic contact dermatitis, a liability that varies by specific molecular structure [2]. Buclosamide, with its specific 4-chloro and N-butyl substitution pattern, occupies a unique position characterized by documented clinical efficacy in dermatomycoses and a defined stability profile that differs from both parent salicylic acid and other halogenated analogs, as quantified in the evidence below.

Buclosamide Procurement Evidence: Quantified Differentiation Versus Comparators


Clinical Efficacy in Dermatomycoses: 93.2% Response Rate in a Defined Patient Cohort

In a clinical trial evaluating topical Jadit (buclosamide formulation) in patients with various dermatomycoses, 73 of 78 patients (93.2%) demonstrated a good or moderate therapeutic response [1]. This quantitative outcome provides a benchmark for comparing buclosamide-containing formulations against alternative topical antifungal agents in similar clinical settings.

Dermatomycoses Topical antifungal Clinical trial

Chemical Stability Profile: Remained Unchanged in Long-Term Purity and Stability Studies

In a systematic study evaluating the purity and stability of photopatch test substances, buclosamide was among only four compounds (alongside benzocaine, chlorhexidine acetate, and chlorhexidine gluconate) that remained unchanged to the naked eye and in thin-layer chromatography (TLC) over the study period [1]. In contrast, the majority of other test substances demonstrated visible color changes and/or altered TLC patterns, indicating chemical degradation [1].

Chemical stability Quality control Photopatch testing

Comparative In Vitro Activity: Jadit Formulation Demonstrates Dose-Dependent Antifungal Activity Against Multiple Dermatophytes

An in vitro comparative study evaluated the antifungal activity of Jadit (buclosamide plus salicylic acid formulation), Tinaderm (tolnaftate), Cloderm (clotrimazole), and Jaalim (salicylic acid, iodine, phenol, Cassia tora extract) against six dermatophyte species at concentrations of 0.5%, 1.0%, 1.5%, and 2.0% [1]. The study demonstrated that all lotions were highly toxic to mycelial growth of most dermatophytes tested, with toxicity increasing as a function of drug concentration [1].

In vitro antifungal Dermatophytes MIC

Veterinary Comparative Study: Jadit-H Formulation Outperforms Salicylic Acid Monotherapy in Cattle Ringworm

In a controlled veterinary study evaluating treatments for Trichophyton verrucosum ringworm in naturally infected calves, Jadit-H (formulation containing 10% buclosamide, 2% salicylic acid, and 0.5% hydrocortisone w/w) was compared with 2% salicylic acid in 7% tincture of iodine, as well as plant extract formulations [1]. Among the four treatment groups, Jadit-H ranked second in overall effectiveness based on time to clinical, microscopical, and cultural clearing, outperforming salicylic acid in tincture of iodine [1].

Veterinary dermatology Trichophyton verrucosum Comparative efficacy

Buclosamide Procurement Applications: Evidence-Backed Use Scenarios for Scientific and Industrial Selection


Topical Antifungal Formulation Development Targeting Dermatomycoses

Based on the clinical evidence demonstrating 93.2% response rate in 78 patients with various dermatomycoses [1], buclosamide is suitable for inclusion in topical antifungal formulations intended for treating tinea corporis, tinea barbae, tinea cruris, tinea pedis, and superficial Candida infections. The Jadit-H formulation precedent (10% buclosamide, 2% salicylic acid, 0.5% hydrocortisone) provides a validated composition framework that demonstrated superior efficacy to salicylic acid monotherapy in a veterinary model [2].

Long-Term Stability Studies and Reference Standard Preparation

Buclosamide's demonstrated chemical stability—remaining unchanged to the naked eye and in TLC alongside only three other compounds among numerous test substances evaluated [1]—makes it an appropriate candidate for long-term stability studies, reference standard preparation, and applications requiring extended storage without degradation. This stability profile supports its use as a reliable reference compound in quality control and analytical method validation.

Comparative Antifungal Screening and Structure-Activity Relationship Studies

Buclosamide serves as a structurally defined comparator within the halogenated salicylamide class for structure-activity relationship (SAR) studies. In vitro comparative data demonstrate that Jadit (buclosamide plus salicylic acid) exhibits concentration-dependent antifungal activity comparable to tolnaftate and clotrimazole against a panel of six dermatophyte species [1]. This supports buclosamide's inclusion in antifungal screening panels and as a benchmark compound for evaluating novel salicylamide derivatives.

Veterinary Dermatology Research and Formulation

The direct head-to-head veterinary study demonstrating Jadit-H's superiority over salicylic acid monotherapy for T. verrucosum ringworm in cattle [1] supports buclosamide's application in veterinary dermatology research. This evidence positions buclosamide-containing formulations as effective options for treating dermatophyte infections in animal models and for developing veterinary topical antifungal products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buclosamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.